6-amino-5-tritio-1H-pyrimidin-2-one
Description
6-Amino-5-tritio-1H-pyrimidin-2-one is a pyrimidine derivative characterized by a tritium atom at position 5, an amino group at position 6, and a ketone group at position 2 (Figure 1). Pyrimidine derivatives are pivotal in medicinal chemistry due to their structural similarity to nucleic acid bases, enabling interactions with biological targets such as enzymes and receptors . The substitution of hydrogen with tritium introduces isotopic labeling, which is valuable for tracing metabolic pathways or studying molecular mechanisms via radiochemical techniques.
Properties
CAS No. |
14419-77-3 |
|---|---|
Molecular Formula |
C4H5N3O |
Molecular Weight |
113.11 g/mol |
IUPAC Name |
6-amino-5-tritio-1H-pyrimidin-2-one |
InChI |
InChI=1S/C4H5N3O/c5-3-1-2-6-4(8)7-3/h1-2H,(H3,5,6,7,8)/i1T |
InChI Key |
OPTASPLRGRRNAP-CNRUNOGKSA-N |
SMILES |
C1=C(NC(=O)N=C1)N |
Isomeric SMILES |
[3H]C1=C(NC(=O)N=C1)N |
Canonical SMILES |
C1=C(NC(=O)N=C1)N |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Substituent Analysis
Key pyrimidine derivatives with modifications at positions 5 and 6 are compared below:
Notes:
- Fluorine (electronegative) enhances metabolic stability and bioavailability in pharmaceuticals .
- Nitro groups increase reactivity but may raise toxicity concerns .
- Tritium provides a radioactive label without significantly altering steric or electronic properties compared to hydrogen, making it suitable for in vivo tracking.
Physicochemical Properties
- Solubility: Fluoro and nitro substituents reduce aqueous solubility due to increased hydrophobicity . Tritium’s isotopic effect is negligible, so solubility likely mirrors non-labeled analogs.
- Stability : Nitro derivatives are prone to photodegradation , whereas tritiated compounds require specialized handling due to radiolysis risks.
Medicinal Chemistry Insights
- Substituents at position 5 significantly influence target selectivity. Fluorine’s electronegativity enhances binding to hydrophobic enzyme pockets , while bulkier groups (e.g., indolyl) may disrupt interactions .
- Tritium labeling could enable real-time monitoring of drug distribution, leveraging its low β-emission energy for safe in vitro studies .
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